2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
Overview
Description
2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol with 3,4,5-trimethoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The morpholine and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-morpholin-4-yl-1,2,5-thiadiazol-3-ol: A precursor in the synthesis of the target compound.
Timolol Maleate: Contains a similar thiadiazole ring and is used as a beta-blocker in medicine.
Uniqueness
2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring, thiadiazole ring, and trimethoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S/c1-23-12-8-11(9-13(24-2)15(12)25-3)18-14(22)10-27-17-16(19-28-20-17)21-4-6-26-7-5-21/h8-9H,4-7,10H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRDTKJSBJNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)COC2=NSN=C2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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